USP28 Inhibitory Potency: Predicted Differentiation of the N3-Benzyl, N6-(4-Nitrobenzyl) Derivative from N3-Phenyl and N3-Alkyl Analogs
No direct USP28 assay data for 863018-35-3 has been published. However, the scaffold was optimized for USP28 inhibition by Liu et al. [1]. The most potent analog (compound 19, N3-(4-methylbenzyl), N6-((4-nitrophenyl)methyl)) achieved USP28 IC50 = 1.10 ± 0.02 µM and Kd = 40 nM, with selectivity over USP7 and LSD1 (IC50 > 100 µM). The target compound 863018-35-3 differs by having a benzyl instead of a 4-methylbenzyl at N3. By class-level inference, this may modestly alter potency, but N6-(4-nitrobenzyl) is the key pharmacophore. No other available scaffold has reported comparable USP28 selectivity.
| Evidence Dimension | USP28 Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data available (predicted to be in the low micromolar range based on structural similarity to compound 19) |
| Comparator Or Baseline | Compound 19 (N3-(4-methylbenzyl)-6-((4-nitrophenyl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one): IC50 = 1.10 ± 0.02 µM; USP7/LSD1 IC50 > 100 µM |
| Quantified Difference | Comparator 19 demonstrates >90-fold selectivity window over USP7/LSD1. Target compound selectivity window not yet determined. |
| Conditions | In vitro enzyme inhibition assay; biolayer interferometry (BLI) for Kd determination |
Why This Matters
Establishes a quantitative selectivity benchmark; procurement of 863018-35-3 enables direct head-to-head comparison with the reported lead compound 19 to determine the impact of the N3-benzyl modification.
- [1] Liu, Z., et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharm Sin B. 2020 Aug;10(8):1506-1520. View Source
